(2-Fluoro-3-hydroxypyridin-4-yl)boronic acid
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Overview
Description
(2-Fluoro-3-hydroxypyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C5H5BFNO3 and a molecular weight of 156.91 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a hydroxyl group and a fluorine atom. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-hydroxypyridin-4-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM): This approach uses a metal to replace a hydrogen atom on the pyridine ring, which is then followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-hydroxypyridin-4-yl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The fluorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the fluorine atom.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed from oxidation reactions.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(2-Fluoro-3-hydroxypyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoro-3-hydroxypyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in its use as a reagent in Suzuki-Miyaura cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds by transferring the boronic acid group to a palladium catalyst . Additionally, its interaction with biological molecules can inhibit enzyme activity by binding to active sites .
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-3-hydroxypyridin-5-yl)boronic acid: Similar structure but with the boronic acid group at a different position on the pyridine ring.
(3-Hydroxy-2-fluoropyridin-4-yl)boronic acid: Similar structure but with the fluorine and hydroxyl groups swapped.
Uniqueness
(2-Fluoro-3-hydroxypyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of a boronic acid group with a fluorine and hydroxyl-substituted pyridine ring makes it particularly useful in Suzuki-Miyaura cross-coupling reactions and other applications where precise control over reactivity is required .
Properties
Molecular Formula |
C5H5BFNO3 |
---|---|
Molecular Weight |
156.91 g/mol |
IUPAC Name |
(2-fluoro-3-hydroxypyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H5BFNO3/c7-5-4(9)3(6(10)11)1-2-8-5/h1-2,9-11H |
InChI Key |
JCPQHYIXRUDBBU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=NC=C1)F)O)(O)O |
Origin of Product |
United States |
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